molecular formula C20H23N3O4 B2640922 Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 1903633-05-5

Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

カタログ番号: B2640922
CAS番号: 1903633-05-5
分子量: 369.421
InChIキー: VUBUNIZRQATLDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups, including a benzyl group, a carbamate group, a pyrrolidine ring, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine and pyridine rings would add rigidity to the molecule, potentially affecting its interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine ring could make the compound more polar, affecting its solubility in different solvents .

科学的研究の応用

Pharmacokinetics of Histone Deacetylase Inhibitors The compound MS-275, a histone deacetylase inhibitor related structurally to Benzyl (2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate, demonstrated tolerable toxicity profiles and antitumor activity in patients with advanced solid malignancies and lymphomas. The pharmacokinetic variables indicated dose-dependent increases, and biologically relevant plasma concentrations were achieved at tolerable doses. This study highlights the compound's potential in treating solid tumors and lymphomas, with particular emphasis on the pharmacokinetic profiles and biological activity of similar compounds (Gore et al., 2008).

Metabolism of Orexin Receptor Antagonists In the metabolism of the dual orexin receptor antagonist ACT-541468, 77 metabolites were identified, with major transformations occurring predominantly through oxidative processes. This extensive metabolism, with a focus on oxidative transformations, highlights the complex metabolic pathways compounds like this compound might undergo in human subjects (Muehlan et al., 2019).

Disposition and Metabolism of SB-649868 The study on the orexin 1 and 2 receptor antagonist SB-649868, structurally related to this compound, outlined its pharmacokinetic properties, noting almost complete elimination over a 9-day period and extensive metabolism, primarily via oxidation of the benzofuran ring. This information could be relevant to understanding the metabolic fate of similar compounds (Renzulli et al., 2011).

Pharmacodynamics and Pharmacokinetics of FLAP Inhibitors The study of the FLAP inhibitor AM103, which shares structural features with this compound, demonstrated dose-dependent pharmacokinetic and pharmacodynamic responses. This study provides insights into the drug's behavior in human subjects, which could be informative for understanding the action of similar compounds (Bain et al., 2010).

作用機序

    Target of action

    Compounds with similar structures have been used in the synthesis of antidepressant molecules . They might interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .

    Mode of action

    These compounds might work by modulating the activity of these neurotransmitter systems, potentially by inhibiting the reuptake of certain neurotransmitters or by binding to specific receptors .

    Biochemical pathways

    The affected pathways would likely involve the synthesis, release, reuptake, and degradation of neurotransmitters .

    Result of action

    The result of the compound’s action might be a change in mood and behavior, potentially alleviating symptoms of depression .

将来の方向性

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses, such as in the development of new drugs or materials .

特性

IUPAC Name

benzyl N-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-6-5-9-18(22-15)27-17-10-11-23(13-17)19(24)12-21-20(25)26-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUNIZRQATLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。